molecular formula C11H11BrFNO B8506681 3-Bromo-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one

3-Bromo-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one

Cat. No. B8506681
M. Wt: 272.11 g/mol
InChI Key: ONQSRCMLWVNOGT-UHFFFAOYSA-N
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Patent
US09221796B2

Procedure details

To a solution of 2,4-dibromobutanoyl chloride (10 g, 38 mmol) in 100 mL of DCM at 0° C. under nitrogen was added 3-fluoro-4-methylaniline (5.21 g, 42 mmol) followed by Et3N (6.3 mL, 45 mmol). The mixture was stirred at rt for 2 h, then concentrated in vacuo. The residue was dissolved in diethyl ether, then hexanes was added and a solid precipitated. The solid was removed by filtration and discarded. The filtrate was then concentrated in vacuo to give a dry residue. To a solution of this residue in 100 mL DMF at 0° C. under nitrogen was slowly added 60% NaH (1.82 g, 45 mmol). The mixture was stirred and allowed to warm up to rt over 30 min. The reaction mixture was slowly poured into 400 mL of icewater and allowed to stand overnight. A solid formed, and was filtered off and dried, then purified via silica gel chromatography eluting with 0-50% ethyl acetate/hexanes to give racemic 3-bromo-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one (5.6 g, 20.6 mmol). LCMS (method U) RT 3.41 min, m/z 273.97 (M+H+). 1H NMR (500 MHz, chloroform-d) δ 7.50 (dd, J=11.7, 2.2 Hz, 1H), 7.31-7.27 (m, 1H), 7.23-7.17 (m, 1H), 4.60 (dd, J=7.0, 2.9 Hz, 1H), 4.03 (ddd, J=9.8, 7.9, 6.8 Hz, 1H), 3.82 (ddd, J=10.0, 7.7, 2.7 Hz, 1H), 2.75 (dq, J=14.6, 7.5 Hz, 1H), 2.48 (ddt, J=14.3, 6.7, 2.7 Hz, 1H), 2.28 (d, J=1.7 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.82 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH2:7]Br)[C:3](Cl)=[O:4].[F:9][C:10]1[CH:11]=[C:12]([CH:14]=[CH:15][C:16]=1[CH3:17])[NH2:13].CCN(CC)CC.[H-].[Na+]>C(Cl)Cl.CN(C=O)C>[Br:1][CH:2]1[CH2:6][CH2:7][N:13]([C:12]2[CH:14]=[CH:15][C:16]([CH3:17])=[C:10]([F:9])[CH:11]=2)[C:3]1=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC(C(=O)Cl)CCBr
Name
Quantity
5.21 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
1.82 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
ADDITION
Type
ADDITION
Details
hexanes was added
CUSTOM
Type
CUSTOM
Details
a solid precipitated
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dry residue
CUSTOM
Type
CUSTOM
Details
at 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to rt over 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was slowly poured into 400 mL of icewater
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-50% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1C(N(CC1)C1=CC(=C(C=C1)C)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.6 mmol
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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